

# Application Notes: Synthesis and Characterization of Poly(acrylonitrile-co-fumaronitrile)

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## Compound of Interest

Compound Name: *Fumaronitrile*

Cat. No.: *B1194792*

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**Introduction** The copolymerization of acrylonitrile (AN) with **fumaronitrile** (FN) yields a copolymer, P(AN-co-FN), with unique thermal and chemical properties. Acrylonitrile is a widely used monomer known for producing polymers with high strength and chemical resistance.

**Fumaronitrile**, a dinitrile with a trans-configuration of its cyano groups, is a less reactive monomer that can impart specific characteristics to the resulting copolymer. The alternating tendency of electron-accepting monomers like **fumaronitrile** with electron-donating monomers is a key aspect of their copolymerization behavior. In the case of AN and FN, both are electron-accepting, which presents a unique system for study. The resulting copolymers are noted for their high thermal stability, making them of interest in applications requiring materials that can withstand high temperatures.

**Key Properties & Applications** The incorporation of **fumaronitrile** into the polyacrylonitrile backbone can significantly alter the properties of the resulting material. The copolymer generally exhibits greater thermal stability compared to polyacrylonitrile homopolymer. This is because the rigid **fumaronitrile** units can disrupt the chain-to-chain interactions of the acrylonitrile segments, which are responsible for the thermal degradation pathways of PAN.

While direct applications in drug development are not extensively documented, the properties of P(AN-co-FN) suggest potential uses in related biomedical fields:

- **Membrane Technology:** The chemical resistance and thermal stability could make these copolymers suitable for creating robust filtration or separation membranes used in

pharmaceutical purification processes.

- **Drug Delivery Matrices:** The polymer matrix could potentially be explored for controlled release applications where high thermal stability during formulation or sterilization is required.
- **Precursor for Carbon Fibers:** Polyacrylonitrile is a primary precursor for carbon fibers. The inclusion of **fumaronitrile** could modify the cyclization and carbonization process, potentially leading to carbon materials with different properties for applications such as adsorbents or catalyst supports.

**Copolymerization Chemistry** The free-radical copolymerization of acrylonitrile (M1) and **fumaronitrile** (M2) can be described by their reactivity ratios,  $r_1$  and  $r_2$ . These ratios indicate the preference of a growing polymer chain ending in one monomer to add the same monomer versus the other. Studies have shown that the reactivity ratio for acrylonitrile ( $r_1$ ) is significantly higher than that for **fumaronitrile** ( $r_2$ ), indicating that a growing chain ending in an acrylonitrile radical prefers to add another acrylonitrile molecule. This suggests that **fumaronitrile** is much less reactive and will be incorporated into the polymer chain at a lower rate than its feed ratio. The copolymerization is typically initiated by a free-radical initiator like azobisisobutyronitrile (AIBN) in a suitable solvent such as dimethylformamide (DMF).

## Quantitative Data Summary

The following tables summarize key quantitative data reported for the copolymerization of acrylonitrile and **fumaronitrile**.

Table 1: Monomer Reactivity Ratios

Monomer 1 (M1)	Monomer 2 (M2)	$r_1$ (AN)	$r_2$ (FN)	Copolymerization System
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| Acrylonitrile | **Fumaronitrile** |  $3.20 \pm 0.30$  |  $0.04 \pm 0.04$  | Free radical polymerization in DMF at 60°C with AIBN initiator. |

Table 2: Thermal Properties of P(AN-co-FN) Copolymers

Mole % FN in Copolymer	Glass Transition Temp (Tg)	Decomposition Onset (Td)	Reference
0 (PAN Homopolymer)	~105°C	~270°C	General Literature
10	Not Reported	>300°C	

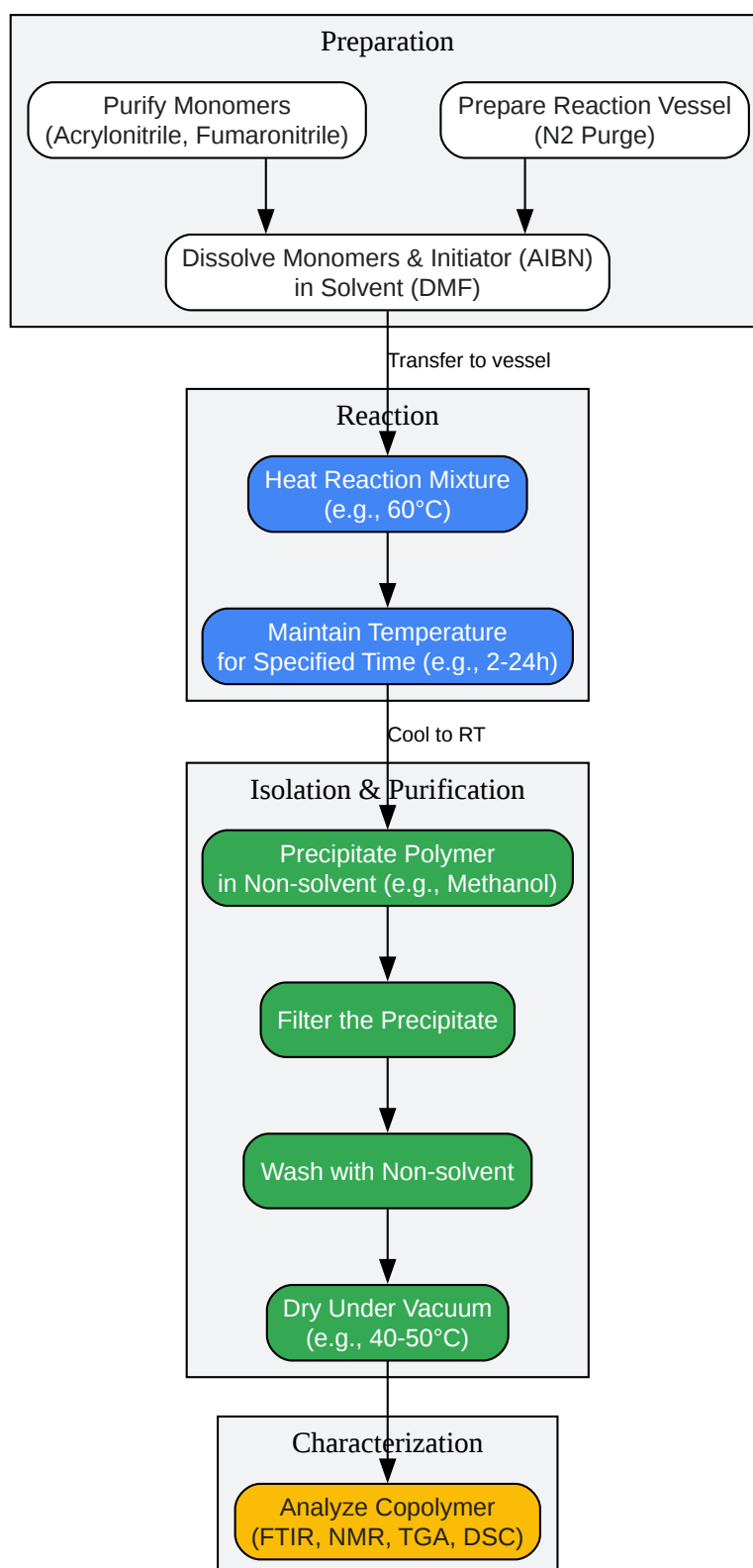
| 25 | Not Reported | >300°C | |

Note: Specific Tg values for the copolymers are not consistently reported in the readily available literature, but the primary reported thermal characteristic is an increase in decomposition temperature.

## Experimental Protocols

This section provides a detailed protocol for the free-radical solution copolymerization of acrylonitrile and **fumaronitrile**, based on common methodologies found in the literature.

Diagram: Experimental Workflow for P(AN-co-FN) Synthesis



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Caption: Workflow for the synthesis and characterization of P(AN-co-FN).

## Materials and Equipment

- Acrylonitrile (AN), purified (e.g., by distillation)
- **Fumaronitrile** (FN), purified (e.g., by recrystallization)
- Azobisisobutyronitrile (AIBN), initiator, recrystallized from methanol
- Dimethylformamide (DMF), solvent, dried and distilled
- Methanol, non-solvent for precipitation
- Schlenk flask or similar reaction vessel with magnetic stirrer
- Constant temperature oil bath
- Nitrogen or Argon gas supply
- Vacuum oven
- Standard laboratory glassware

## Procedure

- Monomer and Initiator Preparation:
  - In a 100 mL Schlenk flask, dissolve the desired molar ratio of acrylonitrile and **fumaronitrile** in 50 mL of DMF.
  - Add the initiator, AIBN (typically 0.1-1.0 mol% with respect to total monomers).
  - Example: For a 50:50 molar feed ratio, this would be X grams of AN, Y grams of FN, and Z grams of AIBN.
- Reaction Setup:
  - Equip the flask with a condenser and a magnetic stir bar.

- Purge the system with dry nitrogen or argon for 15-20 minutes to remove oxygen, which can inhibit free-radical polymerization.
- Place the flask in a preheated oil bath set to the reaction temperature (e.g., 60°C).
- Polymerization:
  - Maintain the reaction under a positive pressure of inert gas.
  - Allow the polymerization to proceed with continuous stirring for a predetermined time (e.g., 2 to 24 hours). The reaction time can be adjusted to control conversion; for kinetic studies, conversions are typically kept below 10% to maintain constant monomer concentrations.
- Isolation of the Copolymer:
  - After the reaction period, cool the flask to room temperature.
  - Slowly pour the viscous polymer solution into a beaker containing a large excess of a non-solvent, such as methanol (~500 mL), while stirring vigorously.
  - The copolymer will precipitate as a white solid.
- Purification and Drying:
  - Allow the precipitate to settle, then collect it by filtration (e.g., using a Büchner funnel).
  - Wash the collected polymer thoroughly with fresh methanol to remove any unreacted monomers, initiator fragments, and solvent.
  - Dry the purified copolymer in a vacuum oven at 40-50°C until a constant weight is achieved.

Diagram: P(AN-co-FN) Copolymerization Reaction

Caption: Free-radical copolymerization of acrylonitrile and **fumaronitrile**.

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